(1R,2S)-Xeruborbactam disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-Xeruborbactam disodium is a chiral compound with significant potential in various scientific fields The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, plays a crucial role in its chemical behavior and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-Xeruborbactam disodium typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired enantiomer. The starting materials are chosen for their availability and cost, and the process is designed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-Xeruborbactam disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, where the disodium salt reacts with nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1R,2S)-Xeruborbactam disodium has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-Xeruborbactam disodium involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial cell wall synthesis enzymes and metabolic pathways .
Comparison with Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
Comparison: (1R,2S)-Xeruborbactam disodium is unique due to its specific stereochemistry and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, leading to distinct therapeutic or industrial applications .
Properties
Molecular Formula |
C10H8BFNa2O5 |
---|---|
Molecular Weight |
283.96 g/mol |
IUPAC Name |
disodium;(2R,4S)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate |
InChI |
InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m0../s1 |
InChI Key |
RLVWXGRGTAHSCI-USPAICOZSA-M |
Isomeric SMILES |
[B-]1([C@H]2C[C@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |
Canonical SMILES |
[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.